molecular formula C9H17NO2 B13915625 tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate

tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate

Cat. No.: B13915625
M. Wt: 171.24 g/mol
InChI Key: ZKLOWZYRIPLSEG-NKWVEPMBSA-N
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Description

tert-Butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate (CAS: 2792155-61-2) is a chiral carbamate derivative featuring a cyclopropane core with a methyl substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol . The (1R,2S) stereochemistry confers distinct spatial and electronic properties, making it valuable in asymmetric synthesis and medicinal chemistry as an intermediate for bioactive molecules.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate

InChI

InChI=1S/C9H17NO2/c1-6-5-7(6)10-8(11)12-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,11)/t6-,7+/m0/s1

InChI Key

ZKLOWZYRIPLSEG-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1C[C@H]1NC(=O)OC(C)(C)C

Canonical SMILES

CC1CC1NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

  • Formation of the chiral 2-methylcyclopropyl amine or its precursor.
  • Protection of the amine group as a tert-butyl carbamate (Boc-protection).

The stereochemical integrity of the cyclopropyl ring is crucial and is generally maintained by using enantiomerically pure starting materials or chiral catalysts.

Carbamate Formation via Boc Protection

The tert-butyl carbamate group is commonly introduced by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. This reaction proceeds efficiently to yield the Boc-protected amine with high purity and yield.

  • Typical reaction conditions include:
    • Solvent: Dichloromethane or tetrahydrofuran.
    • Base: Triethylamine or sodium bicarbonate.
    • Temperature: 0 °C to room temperature.
    • Reaction time: 1–3 hours.

This method is well-established for protecting primary and secondary amines, including cyclopropyl amines, without racemization.

Synthesis of the Chiral 2-Methylcyclopropylamine Precursor

The chiral 2-methylcyclopropylamine moiety can be prepared by several methods:

Base-Mediated Intramolecular Decarboxylative Synthesis (Research Outcome)

Li et al. (2018) described an effective method for synthesizing alkylamines, including cyclopropylamines, via intramolecular decarboxylation of alkanoyloxycarbamates under base-mediated conditions.

  • Reaction conditions:

    • Base: Cesium carbonate (Cs2CO3) found optimal.
    • Solvent: Acetonitrile (CH3CN).
    • Temperature: 100 °C.
    • Reaction time: 1 hour or more depending on substrate.
  • Yields: Up to 85% for model substrates.

  • Mechanism: The reaction resembles a Curtius rearrangement, where the carbamate undergoes decarboxylation to form the amine.
  • Advantages: Mild conditions, good stereochemical retention, broad substrate tolerance.

This method can be adapted to prepare this compound by starting from the appropriate alkanoyloxycarbamate precursor.

Industrial Scale Considerations and Improvements

A patent (EP3752488A1, 2019) describes a method for preparing related tert-butyl carbamate derivatives with improved reaction control and purity by using neutral forms of reagents to avoid viscosity increase in the reaction medium, which is critical for industrial scalability.

  • Key features:
    • Use of neutral reagents (rather than salts or acids/bases).
    • Stirring times between 1 and 10 hours, optimized for yield and purity.
    • Reaction monitoring by HPLC to determine optimal endpoint.

Though this patent focuses on a related compound with a cyclohexyl substituent, the principles of controlling reagent forms and reaction conditions are applicable to the preparation of this compound to enhance yield and purity on scale.

Data Table Summarizing Preparation Conditions and Outcomes

Method Key Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Boc Protection Boc2O, triethylamine, DCM/THF 0 to 25 1–3 >90 Standard amine protection, stereoretentive
Base-Mediated Decarboxylation Cs2CO3, CH3CN 100 1–3 57–85 Intramolecular decarboxylation, mild
Industrial Neutral Reagents Neutral forms of reagents, stirring, HPLC monitoring Variable 1–10 High Improved purity and yield, scalable

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound can be used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during the synthesis of complex peptides .

Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It can serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structural features make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyclopropyl ring and carbamate group play crucial roles in its binding affinity and specificity towards the target enzymes or receptors .

Comparison with Similar Compounds

Substituent Variations on the Cyclopropane Ring

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
tert-Butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate 2792155-61-2 Methyl C₉H₁₇NO₂ 171.24 Simple methyl substituent; low steric hindrance
tert-Butyl N-[(1R,2S)-1-[(cyclopropanesulfonyl)carbamoyl]-2-ethenylcyclopropyl]carbamate 630421-48-6 Vinyl + cyclopropylsulfonylcarbamoyl C₁₅H₂₃N₂O₅S 343.42 Enhanced polarity and reactivity due to sulfonyl and vinyl groups
tert-Butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate 1090429-01-8 5-Bromothiophene C₁₂H₁₆BrNO₂S 318.23 Aromatic bromine for halogen bonding; potential electrophilic reactivity
tert-Butyl ((trans)-4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate - Phenyl + cyclohexyl C₂₁H₃₀N₂O₂ 342.48 Increased lipophilicity from phenyl; cyclohexyl adds conformational flexibility

Key Observations :

  • Polarity and Reactivity : The vinyl and sulfonyl groups in enhance polarity, improving solubility but reducing membrane permeability compared to the methyl analog .
  • Lipophilicity : The phenyl group in increases logP, favoring hydrophobic interactions in drug design.

Functional Group Modifications Beyond Cyclopropane

Compound Name Functional Groups Molecular Weight (g/mol) Application Notes Reference
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate Hydroxyl + cyclopentane 201.27 Hydroxyl enables hydrogen bonding; cyclopentane reduces ring strain vs. cyclopropane
tert-Butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate Fused heterocycle + acetamidomethyl 452.50 Complex scaffold for kinase inhibition; high molecular weight limits bioavailability
tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate Amino + dimethylcarbamoyl 285.38 Amino group introduces basicity; carbamoyl aids in hydrogen bonding

Key Observations :

  • Hydrogen Bonding: Hydroxyl () and amino () groups improve solubility and target engagement.
  • Conformational Flexibility : Cyclopentane () and cyclohexane () rings reduce strain compared to cyclopropane, altering metabolic stability.

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